7.3‑Fold Higher Equilibrium Binding Affinity for Canonical AATT Sites Compared to Hoechst 33258
The equilibrium association constant (Kₐ) of meta‑Hoechst for the isolated AATT site of the d(CGCGAATTCGCG)₂ duplex is 3.8 × 10⁹ M⁻¹, whereas Hoechst 33258 (p‑OH Hoechst) binds the identical site with a Kₐ of 5.2 × 10⁸ M⁻¹, representing a 7.3‑fold higher affinity for the meta isomer [1]. This difference corresponds to a binding free‑energy gain of 1.1 kcal mol⁻¹.
| Evidence Dimension | Equilibrium association constant (Kₐ) for AATT binding |
|---|---|
| Target Compound Data | Kₐ = 3.8 × 10⁹ M⁻¹ (meta-Hoechst) |
| Comparator Or Baseline | Kₐ = 5.2 × 10⁸ M⁻¹ (Hoechst 33258, p‑OH Hoechst) |
| Quantified Difference | 7.3‑fold higher affinity; ΔΔG = 1.1 kcal mol⁻¹ |
| Conditions | Fluorescence titration in phosphate buffer, pH 7.0, 25 °C, using the self-complementary 12‑mer d(CGCGAATTCGCG)₂ (AATT site) |
Why This Matters
Higher affinity allows equivalent DNA staining at a 7‑fold lower dye concentration, reducing background fluorescence and potential dye‑induced cytotoxicity in live‑cell experiments.
- [1] Breusegem SY, Clegg RM, Loontiens FG. Increased stability and lifetime of the complex formed between DNA and meta-phenyl-substituted Hoechst dyes as studied by fluorescence titrations and stopped-flow kinetics. J Mol Biol. 2001;308(4):649-663. doi:10.1006/jmbi.2001.4615 View Source
